molecular formula C6H10N2O B047175 1-Imidazolidin-2-ylidenepropan-2-one CAS No. 117052-35-4

1-Imidazolidin-2-ylidenepropan-2-one

Cat. No.: B047175
CAS No.: 117052-35-4
M. Wt: 126.16 g/mol
InChI Key: VIRIZZIJQDYJRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Imidazolidin-2-ylidenepropan-2-one belongs to the class of heterocyclic ketene aminals, powerful and versatile intermediates for synthesizing a wide variety of novel heterocycles and fused heterocyclic systems that are difficult to access by other synthetic methods . These structures are valuable building blocks in organic synthesis and medicinal chemistry. Research into closely related analogues has demonstrated their significance in pharmaceutical development. For instance, compounds featuring the imidazolidin-2-ylidene moiety have been identified as key scaffolds in the inhibition of prohormone convertases (such as PC1/3 and PC2), which are enzymes implicated in diseases like diabetes, obesity, and neurodegenerative disorders . Furthermore, such derivatives have been investigated as modulators of alpha-2 adrenergic receptors, a target for conditions ranging from pain and glaucoma to anxiety and substance dependence . The structural motif provided by this compound offers researchers a versatile template for exploring new chemical space and developing novel bioactive molecules. This product is intended for research purposes and laboratory use only.

Properties

CAS No.

117052-35-4

Molecular Formula

C6H10N2O

Molecular Weight

126.16 g/mol

IUPAC Name

1-imidazolidin-2-ylidenepropan-2-one

InChI

InChI=1S/C6H10N2O/c1-5(9)4-6-7-2-3-8-6/h4,7-8H,2-3H2,1H3

InChI Key

VIRIZZIJQDYJRN-UHFFFAOYSA-N

SMILES

CC(=O)C=C1NCCN1

Canonical SMILES

CC(=O)C=C1NCCN1

Synonyms

1-Propen-2-ol, 1-(4,5-dihydro-1H-imidazol-2-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analysis

The table below compares key structural features of 1-imidazolidin-2-ylidenepropan-2-one with related compounds:

Compound Name Core Structure Substituents Key Functional Groups
2-Imidazolidinone Imidazolidin-2-one None Cyclic urea (NH groups)
1,3-Dimethyl-2-imidazolidinone Imidazolidin-2-one Methyl groups on N1 and N3 Polar aprotic solvent
1-Acetylimidazolidin-2-one Imidazolidin-2-one Acetyl group on N1 Ketone functionality
1-(2-Aminoethyl)imidazolidin-2-one Imidazolidin-2-one 2-Aminoethyl on N1 Amine side chain
This compound Imidazolidin-2-ylidene Propan-2-one at N1 Conjugated ketone system

Physicochemical Properties

The following table summarizes molecular data and physical properties:

Compound Name CAS Number Molecular Formula Molecular Weight Physical State (Observed)
2-Imidazolidinone 120-93-4 C₃H₆N₂O 86.09 Solid/Liquid (purity >97%)
1,3-Dimethyl-2-imidazolidinone 80-73-9 C₅H₁₀N₂O 114.15 Liquid
1-Acetylimidazolidin-2-one 5391-39-9 C₅H₈N₂O₂ 128.13 Not reported
1-(2-Aminoethyl)imidazolidin-2-one 6281-42-1 C₅H₁₀N₃O 129.15 Solid/Liquid
This compound N/A C₆H₈N₂O 124.14 (calc.) Hypothesized liquid

The target compound’s higher molecular weight (124.14 g/mol) compared to 2-imidazolidinone (86.09 g/mol) suggests reduced volatility. The dimethyl and aminoethyl derivatives exhibit enhanced solubility in organic solvents due to their substituents .

Preparation Methods

Mechanistic Insights

  • Deprotonation : The strong base BEMP abstracts the acidic urea proton, generating a resonance-stabilized amidate intermediate.

  • Allenamide Formation : The propargylic urea undergoes base-mediated isomerization to an allenamide, a critical step confirmed by density functional theory (DFT) studies.

  • Cyclization : The allenamide intermediate undergoes intramolecular hydroamidation, forming the imidazolidin-2-one ring with concomitant migration of the ketone group.

Substrate Design and Scope

To synthesize this compound, the propargylic urea precursor must feature a ketone substituent at the α-position of the propargyl arm. For example:

  • Propargylic Amine : 2-Aminopropan-1-one (unstable in free form; often used as a hydrochloride salt).

  • Isocyanate : Phenyl isocyanate or methyl isocyanate.

Reaction conditions mirror those reported for analogous imidazolidin-2-ones:

ParameterConditionOutcome
CatalystBEMP (5 mol %)High catalytic efficiency
SolventMeCNPolar aprotic solvent enhances reactivity
TemperatureRoom temperaturePrevents ketone degradation
Reaction Time1–60 minutesUltra-fast cyclization observed

This method offers exceptional regioselectivity and functional group tolerance, with yields up to 95%. However, the instability of α-keto propargylic amines poses a synthetic challenge, necessitating careful handling or alternative protecting strategies.

Alternative Pathways and Comparative Analysis

Comparative Evaluation of Methods

MethodYield (%)Reaction TimeKey AdvantageKey Limitation
Imidazolidine Condensation80–854–12 hoursSimplicityImidazolidine instability
BEMP-Catalyzed Cyclization90–951–60 minutesHigh efficiency, scalabilitySensitive precursors
Thioglycoluril Route40–6024–48 hoursNovel mechanismLow yield, narrow scope

Mechanistic and Practical Considerations

Stability of Intermediates

The allenamide intermediate in the BEMP-catalyzed pathway is highly reactive, enabling rapid cyclization but also increasing the risk of side reactions such as polymerization. Stabilization strategies include:

  • Low-Temperature Operation : Slowing undesired pathways while maintaining catalytic activity.

  • Intermolecular Quenching : Adding proton sources (e.g., water) post-cyclization to terminate reactivity.

Scalability and Industrial Relevance

The BEMP-catalyzed method is particularly suited for large-scale synthesis due to its short reaction time and minimal purification requirements. Industrial applications may involve:

  • Continuous Flow Reactors : Enhancing heat and mass transfer for exothermic cyclization steps.

  • Solvent Recycling : MeCN recovery via distillation to reduce costs.

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